molecular formula C23H21N3O4S2 B10924900 propan-2-yl 2-({[3-methyl-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

propan-2-yl 2-({[3-methyl-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B10924900
M. Wt: 467.6 g/mol
InChI Key: LRNCNYKBBAFAOG-UHFFFAOYSA-N
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Description

ISOPROPYL 2-({[3-METHYL-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL]CARBONYL}AMINO)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a unique combination of isoxazole, thiophene, and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ISOPROPYL 2-({[3-METHYL-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL]CARBONYL}AMINO)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the isoxazole and thiophene intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include organometallic catalysts and various solvents to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors might also be explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

ISOPROPYL 2-({[3-METHYL-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL]CARBONYL}AMINO)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines .

Scientific Research Applications

ISOPROPYL 2-({[3-METHYL-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL]CARBONYL}AMINO)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ISOPROPYL 2-({[3-METHYL-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL]CARBONYL}AMINO)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of ISOPROPYL 2-({[3-METHYL-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL]CARBONYL}AMINO)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups and ring structures, which confer unique chemical and biological properties .

Properties

Molecular Formula

C23H21N3O4S2

Molecular Weight

467.6 g/mol

IUPAC Name

propan-2-yl 2-[(3-methyl-6-thiophen-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C23H21N3O4S2/c1-11(2)29-23(28)19-13-6-4-7-16(13)32-22(19)25-20(27)14-10-15(17-8-5-9-31-17)24-21-18(14)12(3)26-30-21/h5,8-11H,4,6-7H2,1-3H3,(H,25,27)

InChI Key

LRNCNYKBBAFAOG-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC=CS3)C(=O)NC4=C(C5=C(S4)CCC5)C(=O)OC(C)C

Origin of Product

United States

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